(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride
Description
Properties
CAS No. |
2137856-17-6 |
|---|---|
Molecular Formula |
C6H12ClN |
Molecular Weight |
133.62 g/mol |
IUPAC Name |
(1R,5S)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-6-2-5(6)3-7-4-6;/h5,7H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |
InChI Key |
XTWZARHPLKECFV-IBTYICNHSA-N |
SMILES |
CC12CC1CNC2.Cl |
Isomeric SMILES |
C[C@@]12C[C@@H]1CNC2.Cl |
Canonical SMILES |
CC12CC1CNC2.Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopropylamines and cyclopropenes in a (3 + 2) annulation reaction, often catalyzed by photoredox catalysts and blue LED irradiation . This method allows for the formation of the bicyclic structure with high diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can be used to reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecule. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The 3-azabicyclo[3.1.0]hexane core is shared among several derivatives, but substituents at the 1-, 2-, or 6-positions significantly alter biological activity and physicochemical behavior:
Pharmacological Activity
- Target Compound : The methyl group in (1S,5R)-1-methyl-3-azabicyclo[3.1.0]hexane hydrochloride likely reduces polarity, improving blood-brain barrier penetration compared to polar derivatives like the carboxylic acid analog .
- Saxagliptin Intermediate : (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride (CAS 709031-39-0) is a key intermediate in the synthesis of Saxagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor. Its bicyclic core enables selective enzyme binding, contrasting with the target compound’s simpler structure .
- DOV216,303 Analogs: The 3,4-dichlorophenyl-substituted variant (CAS 86215-36-3) exhibits dual reuptake inhibition for serotonin/norepinephrine, highlighting the impact of aromatic substituents on CNS activity .
Physicochemical Properties
- Solubility: The carboxylic acid derivative (C₈H₁₂ClNO₂) has higher aqueous solubility (~50 mg/mL) than the methyl-substituted target compound (<10 mg/mL) due to ionizable groups .
- Thermal Stability : Hydrochloride salts generally exhibit melting points >150°C, with decomposition observed near 190°C for carboxamide derivatives .
Key Research Findings
- Structural Rigidity : The bicyclo[3.1.0]hexane core reduces conformational flexibility, enhancing binding affinity to targets like opioid receptors .
- Regulatory Compliance : Commercial suppliers (e.g., ECHEMI) emphasize compliance with Good Manufacturing Practice (GMP) for pharmaceutical-grade batches .
- Scalability : Methyl-substituted derivatives are more cost-effective to synthesize at scale compared to oxadiazole or adamantane-containing analogs .
Biological Activity
(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of azabicyclic compounds, characterized by a nitrogen atom incorporated into a bicyclic framework. The stereochemistry of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane is crucial for its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2137856-17-6 |
| Molecular Formula | C6H11N·HCl |
| Molecular Weight | 133.62 g/mol |
The biological activity of this compound primarily involves its interaction with specific receptors in the central nervous system (CNS). Research indicates that it acts as a ligand for the μ-opioid receptor, which is implicated in pain modulation and other physiological processes.
Binding Affinity
Studies have demonstrated that modifications to the azabicyclo structure can significantly enhance binding affinity to opioid receptors, with some derivatives exhibiting picomolar affinities for the μ receptor while maintaining selectivity over δ and κ subtypes .
Biological Activity
The biological activities of this compound include:
Analgesic Effects :
Research has shown that compounds within this class can exhibit significant analgesic properties in animal models, suggesting potential applications in pain management .
Antitumor Activity :
Recent studies have highlighted the cytotoxic effects of related azabicyclo compounds on cancer cell lines such as HeLa and CT26. Treatment with these compounds led to increased apoptosis rates and cell cycle arrest in the SubG1 phase .
Case Studies
Several studies have evaluated the biological effects of azabicyclo compounds:
- Cytotoxicity in Cancer Cells : In one study, derivatives of 3-azabicyclo[3.1.0]hexane were tested against HeLa and CT26 cells, revealing that certain compounds could reduce cell viability significantly (from 89% to as low as 15% in HeLa cells) .
- Opioid Receptor Binding : A detailed structure-activity relationship (SAR) analysis indicated that specific modifications enhance binding affinity to μ-opioid receptors, providing insights into optimizing these compounds for therapeutic use .
Q & A
Q. How do environmental factors (light, temperature) influence degradation pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
